4-[(Z)-C-ethyl-N-(2-nitroanilino)carbonimidoyl]phenol
Overview
Description
4-[(Z)-C-ethyl-N-(2-nitroanilino)carbonimidoyl]phenol is a complex organic compound with potential applications in various fields of chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a phenol group, an ethyl group, and a nitroanilino group. Its molecular formula is C15H15N3O3, and it has a molecular weight of 285.30 g/mol .
Preparation Methods
The synthesis of 4-[(Z)-C-ethyl-N-(2-nitroanilino)carbonimidoyl]phenol can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction, where an aryl halide is reacted with a nucleophile under specific conditions . The reaction typically requires a strong base and an electron-withdrawing group on the aromatic ring to facilitate the substitution. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .
Chemical Reactions Analysis
4-[(Z)-C-ethyl-N-(2-nitroanilino)carbonimidoyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones, which are important intermediates in organic synthesis.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong bases such as sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[(Z)-C-ethyl-N-(2-nitroanilino)carbonimidoyl]phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(Z)-C-ethyl-N-(2-nitroanilino)carbonimidoyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the nitro group can undergo reduction to form reactive intermediates . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
4-[(Z)-C-ethyl-N-(2-nitroanilino)carbonimidoyl]phenol can be compared with similar compounds such as:
4-[(Z)-C-methyl-N-(4-nitroanilino)carbonimidoyl]aniline: This compound has a similar structure but with a methyl group instead of an ethyl group.
4-chloro-2-((3-nitroanilino)methyl)phenol: This compound has a chloro group and a different substitution pattern on the aromatic ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both ethyl and nitroanilino groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-[(Z)-C-ethyl-N-(2-nitroanilino)carbonimidoyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-2-13(11-7-9-12(19)10-8-11)16-17-14-5-3-4-6-15(14)18(20)21/h3-10,17,19H,2H2,1H3/b16-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRCMPADDGVULU-SSZFMOIBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC1=CC=CC=C1[N+](=O)[O-])C2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N/NC1=CC=CC=C1[N+](=O)[O-])/C2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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